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molecular formula C14H11BrClNO2 B8289808 Methyl 4-amino-4'-bromo-6-chloro-3-biphenylcarboxylate

Methyl 4-amino-4'-bromo-6-chloro-3-biphenylcarboxylate

Cat. No. B8289808
M. Wt: 340.60 g/mol
InChI Key: RWWLUZDHBOUIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09061998B2

Procedure details

A suspension of methyl 2-amino-4-chloro-5-iodobenzoate (Intermediate 2) (8.2 g, 26.3 mmol), (4-bromophenyl)boronic acid (5.29 g, 26.3 mmol), tetrakis(triphenylphosphine) palladium (0.304 g, 0.263 mmol) and sodium carbonate (79 mL, 1M in water, 79 mmol) in 1,4-dioxane (300 mL) was stirred 3 days at 80° C. After cooling, the mixture was filtered through celite, the filtrate was then diluted with water and extracted twice with dichloromethane. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue was triturated in diisopropylether, filtered and washed with acetonitrile then diisopropylether to give the title compound methyl 4-amino-4′-bromo-6-chloro-3-biphenylcarboxylate (2.5 g, 7.34 mmol, 27.9% yield) as an off-white powder. LCMS: (M+H)+=340-342; Rt=4.09 min.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.29 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.304 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9](I)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:14][C:15]1[CH:20]=[CH:19][C:18](B(O)O)=[CH:17][CH:16]=1.C(=O)([O-])[O-:25].[Na+].[Na+]>O1CCOCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH:3]([O:25][CH:20]([CH3:19])[CH3:15])([CH3:4])[CH3:8].[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[C:9]([C:18]2[CH:19]=[CH:20][C:15]([Br:14])=[CH:16][CH:17]=2)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)Cl)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C(=C1)Cl)I
Name
Quantity
5.29 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)B(O)O
Name
Quantity
79 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.304 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred 3 days at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
ADDITION
Type
ADDITION
Details
the filtrate was then diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated in diisopropylether
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with acetonitrile

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)(C)OC(C)C
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)Cl)C1=CC=C(C=C1)Br)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.34 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 27.9%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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